molecular formula C26H52O4 B14308101 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid CAS No. 113738-39-9

9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid

Katalognummer: B14308101
CAS-Nummer: 113738-39-9
Molekulargewicht: 428.7 g/mol
InChI-Schlüssel: WSHOMYOXZACFSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is a chemical compound with a complex structure that includes both hydrophobic and hydrophilic regions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid typically involves the reaction of octadecanoic acid with 2-ethylhexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound. The product is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.

    Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.

Wirkmechanismus

The mechanism of action of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with aqueous environments. This dual nature enables it to modulate membrane fluidity and influence various cellular processes. The specific molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octadecanoic acid: A saturated fatty acid with similar hydrophobic properties.

    2-Ethylhexanol: An alcohol used in the synthesis of various esters.

    Ethylhexylglycerin: A compound with antimicrobial properties used in cosmetics.

Uniqueness

9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is unique due to its combination of hydrophobic and hydrophilic regions, making it an effective surfactant and emulsifier. Its ability to interact with both lipid and aqueous environments sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

113738-39-9

Molekularformel

C26H52O4

Molekulargewicht

428.7 g/mol

IUPAC-Name

9-(2-ethylhexoxy)-10-hydroxyoctadecanoic acid

InChI

InChI=1S/C26H52O4/c1-4-7-9-10-12-15-19-24(27)25(30-22-23(6-3)18-8-5-2)20-16-13-11-14-17-21-26(28)29/h23-25,27H,4-22H2,1-3H3,(H,28,29)

InChI-Schlüssel

WSHOMYOXZACFSY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)OCC(CC)CCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.